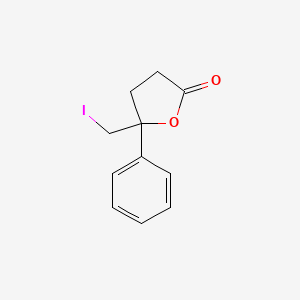![molecular formula C11H15N3S B12549268 N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine CAS No. 142270-80-2](/img/structure/B12549268.png)
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is a compound that features a benzimidazole ring, which is a well-known pharmacophore in medicinal chemistry. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the sulfanyl group and the amine functionality in this compound further enhances its potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate alkylating agents. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target molecule. This compound can interfere with cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
N-benzimidazol-2yl benzamide analogues: Investigated as allosteric activators of human glucokinase for treating type-2 diabetes.
Ethyl (2-{[(1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl acetate: Explored for its antimicrobial properties.
Uniqueness
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is unique due to the combination of the benzimidazole ring, sulfanyl group, and amine functionality. This combination provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities.
Properties
CAS No. |
142270-80-2 |
|---|---|
Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylsulfanyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15N3S/c1-11(2,3)14-15-10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,1-3H3,(H,12,13) |
InChI Key |
XWWKPJKHVPXZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)

![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)

![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)

